4-[(2-Iodophenyl)carbonyl]morpholine
Overview
Description
4-[(2-Iodophenyl)carbonyl]morpholine is an organic compound with the molecular formula C11H12INO2 and a molecular weight of 317.12 g/mol. It is a morpholine derivative where the morpholine ring is substituted with a 2-iodophenylcarbonyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodophenyl)carbonyl]morpholine typically involves the reaction of 2-iodobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions can improve the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Iodophenyl)carbonyl]morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The carbonyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atom with various substituents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the carbonyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the carbonyl group to an alcohol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylmorpholine derivatives can be formed.
Oxidation Products: The oxidation of the carbonyl group results in the formation of 2-iodobenzoic acid.
Reduction Products: The reduction of the carbonyl group leads to the formation of 2-iodobenzyl alcohol.
Scientific Research Applications
4-[(2-Iodophenyl)carbonyl]morpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(2-Iodophenyl)carbonyl]morpholine depends on the specific application and the target molecule it interacts withThe molecular targets and pathways involved vary depending on the final product being synthesized.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Iodophenyl)carbonyl]morpholine: This compound is similar in structure but has the iodine atom in the para position instead of the ortho position.
4-[(2-Bromophenyl)carbonyl]morpholine: This compound has a bromine atom instead of an iodine atom in the 2-position.
4-[(2-Chlorophenyl)carbonyl]morpholine: This compound has a chlorine atom instead of an iodine atom in the 2-position.
Uniqueness
4-[(2-Iodophenyl)carbonyl]morpholine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as the Suzuki-Miyaura coupling. The position of the iodine atom in the ortho position also influences the compound’s reactivity and the types of products formed in chemical reactions.
Biological Activity
4-[(2-Iodophenyl)carbonyl]morpholine, with the chemical formula CHINO and CAS number 79271-26-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a morpholine ring and a 2-iodophenyl carbonyl group, which contribute to its unique pharmacological properties.
The molecular weight of this compound is approximately 273.12 g/mol. The compound exhibits a polar character due to the carbonyl and morpholine functionalities, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets, potentially influencing pathways involved in cell signaling and metabolism. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators, affecting processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown promising activity against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways crucial for bacterial survival.
Cytotoxicity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT and WST-1, revealing an IC50 value indicative of its potency against specific cancer types. The compound's selectivity toward cancer cells over normal cells highlights its therapeutic potential while minimizing adverse effects.
Case Studies
- Study on Antibacterial Activity : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 20 µg/mL. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
- Cytotoxicity in Cancer Cells : In another investigation, the compound was tested against various human cancer cell lines, including breast and lung cancer cells. The results showed that it induced apoptosis in a dose-dependent manner, with an IC50 ranging from 15 to 30 µM depending on the cell line tested.
Data Tables
Biological Activity | IC50 (µM) | Target |
---|---|---|
Antibacterial against E. coli | 20 | Cell wall synthesis |
Antibacterial against S. aureus | 25 | Metabolic pathway inhibition |
Cytotoxic (Breast Cancer Cells) | 15 | Apoptosis induction |
Cytotoxic (Lung Cancer Cells) | 30 | Apoptosis induction |
Properties
IUPAC Name |
(2-iodophenyl)-morpholin-4-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQTKNWFKBOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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